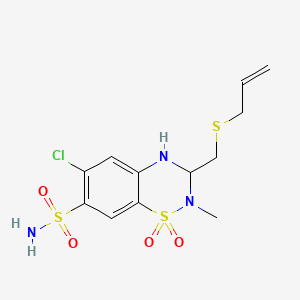

Methalthiazide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5611-64-3 |

|---|---|

Molecular Formula |

C12H16ClN3O4S3 |

Molecular Weight |

397.9 g/mol |

IUPAC Name |

6-chloro-2-methyl-1,1-dioxo-3-(prop-2-enylsulfanylmethyl)-3,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide |

InChI |

InChI=1S/C12H16ClN3O4S3/c1-3-4-21-7-12-15-9-5-8(13)10(22(14,17)18)6-11(9)23(19,20)16(12)2/h3,5-6,12,15H,1,4,7H2,2H3,(H2,14,17,18) |

InChI Key |

BDNLIZHZILNCGI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)CSCC=C |

Other CAS No. |

5611-64-3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Methyclothiazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyclothiazide is a thiazide diuretic that exerts its antihypertensive and diuretic effects through the specific inhibition of the sodium-chloride (Na⁺-Cl⁻) cotransporter in the distal convoluted tubule of the nephron. This action leads to a cascade of physiological responses, culminating in reduced blood volume and peripheral vascular resistance. This technical guide provides a comprehensive overview of the molecular mechanism of action of methyclothiazide, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant physiological pathways and experimental workflows. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Core Mechanism of Action: Inhibition of the Na⁺-Cl⁻ Cotransporter

Methyclothiazide's primary molecular target is the thiazide-sensitive Na⁺-Cl⁻ cotransporter (NCC), also known as SLC12A3, located in the apical membrane of the epithelial cells of the distal convoluted tubule (DCT) in the kidney.[1] By binding to and inhibiting the NCC, methyclothiazide blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[1] This inhibition of Na⁺ and Cl⁻ reabsorption increases the osmolarity of the tubular fluid, leading to an increase in water excretion (diuresis) as water follows the solutes.[1] The resulting decrease in extracellular fluid and plasma volume contributes to a reduction in cardiac output and, consequently, a lowering of blood pressure.[1]

While the initial antihypertensive effect is largely due to this diuretic action, the long-term blood pressure-lowering effect of methyclothiazide and other thiazide diuretics is also attributed to a decrease in total peripheral vascular resistance. The precise mechanism for this vasodilation is not fully elucidated but is thought to involve alterations in sodium balance in vascular smooth muscle cells.

Signaling Pathway and Physiological Effects

The inhibition of the Na⁺-Cl⁻ cotransporter by methyclothiazide initiates a series of downstream physiological effects that contribute to its therapeutic efficacy and side-effect profile.

-

Natriuresis and Diuresis: The most direct effect is the increased excretion of sodium (natriuresis) and chloride, leading to osmotic water loss (diuresis).

-

Potassium Excretion (Kaliuresis): The increased delivery of sodium to the collecting duct stimulates the epithelial sodium channel (ENaC), which enhances sodium reabsorption in this segment. This creates a more negative electrical potential in the tubular lumen, driving the secretion of potassium ions (K⁺) through the renal outer medullary potassium channel (ROMK), resulting in increased potassium excretion.

-

Calcium Reabsorption: Methyclothiazide has a unique effect of decreasing urinary calcium excretion. The inhibition of apical Na⁺ entry in the DCT leads to a lower intracellular Na⁺ concentration. This enhances the activity of the basolateral Na⁺/Ca²⁺ exchanger (NCX1), which pumps Ca²⁺ out of the cell and Na⁺ in, thereby increasing the driving force for passive Ca²⁺ reabsorption from the tubular fluid through the apical transient receptor potential vanilloid 5 (TRPV5) channel.

-

Uric Acid Retention: Thiazide diuretics can compete with uric acid for secretion in the proximal tubule, leading to decreased uric acid excretion and potentially causing hyperuricemia.

Diagram of Methyclothiazide's Mechanism of Action in the Distal Convoluted Tubule

Caption: Molecular mechanism of methyclothiazide in the distal convoluted tubule.

Quantitative Data

Table 1: Clinical Efficacy of Methyclothiazide in Hypertension

| Parameter | Dosage | Result | Source |

| Blood Pressure Reduction | 5 mg daily | Statistically significant falls in blood pressure at 2 weeks. | [2] |

| Recommended Dosage for Hypertension | 2.5 to 5 mg once daily | If blood pressure is not controlled after 8-12 weeks, another antihypertensive should be added. | |

| Recommended Dosage for Edema | 2.5 to 10 mg once daily | Maximum recommended daily dose is 10 mg. |

Table 2: General Effects of Thiazide Diuretics on Urinary Excretion and Blood Pressure

| Parameter | Effect | Note | Source |

| Sodium Reabsorption Inhibition | 3% to 5% | In the distal convoluted tubule. | |

| Hydrochlorothiazide (50 mg) Effect on Blood Pressure | Reduction of ~11/5 mmHg | Compared to placebo. | General Thiazide Data |

| Chlorthalidone (25 mg) Effect on Blood Pressure | Reduction of ~12/4 mmHg | Compared to placebo. | General Thiazide Data |

Note: The data in Table 2 for other thiazide diuretics are provided for comparative context due to the limited availability of specific quantitative data for methyclothiazide.

Experimental Protocols

The following is a detailed methodology for a key experiment used to characterize the diuretic activity of compounds like methyclothiazide.

Protocol: Evaluation of Diuretic Activity in Rats using Metabolic Cages

Objective: To quantify the diuretic, natriuretic, and kaliuretic effects of a test compound (e.g., methyclothiazide) in a rat model.

Materials:

-

Wistar or Sprague-Dawley rats (male, 200-250g)

-

Metabolic cages designed for the separation and collection of urine and feces

-

Vehicle (e.g., 0.9% saline solution, distilled water with 0.5% carboxymethylcellulose)

-

Test compound (methyclothiazide) at various doses

-

Positive control (e.g., Furosemide 10 mg/kg)

-

Oral gavage needles

-

Graduated cylinders

-

Flame photometer or ion-selective electrodes for electrolyte analysis

-

pH meter

Procedure:

-

Animal Acclimatization: House the rats in the metabolic cages for at least 24-48 hours before the experiment to allow for adaptation to the new environment.

-

Fasting: Withhold food for 18 hours prior to the experiment to avoid contamination of urine with food particles and to ensure uniform gastrointestinal conditions. Water should be provided ad libitum.

-

Hydration Loading: Administer a uniform water and salt load to all animals by oral gavage with 0.9% saline solution at a volume of 5 mL/100g of body weight.

-

Grouping and Dosing:

-

Divide the rats into at least four groups (n=6 per group):

-

Group I: Vehicle control

-

Group II: Positive control (Furosemide)

-

Group III: Low dose of methyclothiazide

-

Group IV: High dose of methyclothiazide

-

-

Administer the respective treatments (vehicle, furosemide, or methyclothiazide) orally or via intraperitoneal injection.

-

-

Urine Collection: Immediately after dosing, place each rat in its individual metabolic cage. Collect urine at predetermined time intervals (e.g., 1, 2, 4, 6, and 24 hours).

-

Data Collection and Analysis:

-

Urine Volume: Measure the cumulative urine volume for each rat at each time point.

-

Electrolyte Concentration: Determine the concentrations of Na⁺ and K⁺ in the collected urine samples using a flame photometer or ion-selective electrodes.

-

pH: Measure the pH of the collected urine.

-

Calculations:

-

Diuretic Index: (Urine volume of test group) / (Urine volume of control group)

-

Natriuretic and Kaliuretic Excretion: Calculate the total amount of Na⁺ and K⁺ excreted over the collection period (concentration × volume).

-

-

Diagram of Experimental Workflow for Diuretic Activity Assay

References

An In-Depth Technical Guide to the Synthesis of Methalthiazide

Preliminary Note on Nomenclature: The term "Methalthiazide" is not commonly found in scientific literature. The synthesis pathway and technical data presented herein pertain to Polythiazide , for which "this compound" is likely a synonym or a closely related derivative. The core chemical structure and synthetic route described are for 6-chloro-3,4-dihydro-2-methyl-3-[[(2,2,2-trifluoroethyl)thio]methyl]-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, commonly known as Polythiazide.

Introduction

Polythiazide is a thiazide diuretic used in the management of hypertension and edema.[1] Its mechanism of action involves the inhibition of the sodium-chloride symporter in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium, chloride, and water. This technical guide provides a detailed overview of the synthesis pathway of Polythiazide, including experimental protocols, quantitative data, and a visualization of its mechanism of action.

Synthesis Pathway Overview

The synthesis of Polythiazide is a multi-step process that culminates in the condensation of a substituted benzenedisulfonamide with a functionalized acetaldehyde derivative. The key starting materials are a 4-amino-6-chloro-1,3-benzenedisulfonamide derivative and 2,2,2-trifluoroethylmercaptoacetaldehyde dimethyl acetal.

The overall reaction scheme can be depicted as follows:

Experimental Protocols

Synthesis of 4-Amino-6-chloro-N'-methyl-m-benzenedisulfonamide (Starting Material)

The synthesis of this key intermediate involves the chlorosulfonation of an appropriately substituted aniline followed by amination.

Step 1: Chlorosulfonation of 3-chloroaniline

An established route to 4-amino-6-chloro-1,3-benzenedisulfonamide involves the dual functionalization of 3-chloroaniline with chlorosulfonic acid.[2] This electrophilic aromatic substitution introduces two sulfonyl chloride groups onto the benzene ring, primarily at the positions ortho and para to the amino group. The reaction is typically carried out with external cooling initially due to its exothermic nature. The reaction temperature is then raised to complete the reaction.

Step 2: Amination of the Disulfonyl Chloride

The resulting 4-amino-6-chloro-1,3-benzenedisulfonyl chloride is then reacted with methylamine to introduce the methylsulfamoyl group, yielding 4-amino-6-chloro-N'-methyl-m-benzenedisulfonamide.

Synthesis of 2,2,2-Trifluoroethylmercaptoacetaldehyde dimethyl acetal (Reactant)

The synthesis of this reactant can be achieved through various methods. One common approach involves the reaction of a suitable precursor with a source of the trifluoroethylthio group.

Final Condensation Step: Synthesis of Polythiazide

The final step in the synthesis of Polythiazide is the condensation of 4-amino-6-chloro-N'-methyl-m-benzenedisulfonamide with 2,2,2-trifluoroethylmercaptoacetaldehyde dimethyl acetal. This reaction is typically carried out in a suitable solvent such as ethylene glycol dimethyl ether and may be facilitated by a catalyst. The reaction involves the formation of the dihydro-benzothiadiazine ring system.

A general procedure is described in U.S. Patent 3,009,911, which involves the reaction of 6-amino-4-chloro-N'-methyl-m-benzenedisulfonamide with the dimethyl acetal of 2,2,2-trifluoroethylmercaptoacetaldehyde.

Quantitative Data

The following table summarizes key quantitative data related to the synthesis and properties of Polythiazide.

| Parameter | Value | Reference |

| Starting Material: 4-Amino-6-chloro-N'-methyl-m-benzenedisulfonamide | ||

| Molecular Formula | C₇H₁₀ClN₃O₄S₂ | [3] |

| Molecular Weight | 299.76 g/mol | [3] |

| Reactant: 2,2,2-Trifluoroethylmercaptoacetaldehyde dimethyl acetal | ||

| Molecular Formula | C₆H₁₁F₃O₂S | |

| Final Product: Polythiazide | ||

| Molecular Formula | C₁₁H₁₃ClF₃N₃O₄S₃ | [4] |

| Molar Mass | 439.87 g/mol | |

| Melting Point | 214-215 °C | |

| Yield | 94-96% (for a related benzothiadiazine synthesis) |

Mechanism of Action: Signaling Pathway

Polythiazide exerts its diuretic effect by inhibiting the Na⁺-Cl⁻ cotransporter in the distal convoluted tubule of the nephron. This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. As a result, the concentration of these ions in the tubule increases, leading to an osmotic gradient that draws water into the tubule, thereby increasing urine output.

Conclusion

The synthesis of Polythiazide is a well-established process in medicinal chemistry. This guide has provided an in-depth overview of the synthetic pathway, including the preparation of key intermediates and the final condensation step. The provided quantitative data and the visualization of the mechanism of action offer valuable information for researchers, scientists, and drug development professionals working with thiazide diuretics. Further optimization of reaction conditions and purification methods may lead to improved yields and purity of the final product.

References

Methalthiazide: An Obscure Member of a Landmark Diuretic Class

An In-depth Guide to the Discovery, History, and General Pharmacology of Thiazide Diuretics

For Researchers, Scientists, and Drug Development Professionals

Preamble: The compound known as Methalthiazide is recognized as a United States Adopted Name (USAN), indicating its formal identification as a unique chemical entity. However, a thorough review of publicly available scientific literature, patent databases, and historical records reveals a significant lack of specific information regarding its discovery, synthesis, and pharmacological properties. It appears that while this compound was assigned a name, it was likely never extensively developed, or its research has remained outside of the public domain.

This guide, therefore, provides a comprehensive overview of the discovery and history of the broader class of drugs to which this compound belongs: the thiazide diuretics. The principles of discovery, mechanism of action, and experimental evaluation detailed herein are directly applicable to the scientific context from which this compound emerged.

The Dawn of Modern Diuretic Therapy: The Discovery of Thiazide Diuretics

The story of thiazide diuretics begins in the 1950s at Merck and Co., with a research program led by Karl H. Beyer, James M. Sprague, John E. Baer, and Frederick C. Novello. Their work revolutionized the treatment of edema and hypertension. Prior to their discoveries, the primary diuretic agents were organomercurials, which were administered parenterally and carried a significant risk of toxicity.

The research that led to the thiazides was built upon earlier observations that sulfanilamide, an antibacterial agent, possessed diuretic properties due to its inhibition of carbonic anhydrase. This led to the development of acetazolamide, a more potent carbonic anhydrase inhibitor. However, acetazolamide's efficacy was limited by the metabolic acidosis it induced.

The Merck team embarked on a systematic investigation of aromatic sulfonamide derivatives with the goal of identifying compounds that increased the excretion of sodium and chloride without significantly affecting bicarbonate excretion. This research culminated in the synthesis of chlorothiazide in 1957, the first member of the thiazide diuretic class. Marketed as Diuril® starting in 1958, it was a groundbreaking oral diuretic that was both effective and well-tolerated. This discovery was recognized with a special Public Health Award from the Lasker Foundation in 1975 for its profound impact on public health.

General Mechanism of Action of Thiazide Diuretics

Thiazide diuretics exert their primary effect on the kidneys, specifically in the distal convoluted tubule (DCT). Their principal mechanism of action is the inhibition of the sodium-chloride (Na+/Cl-) symporter (also known as the thiazide-sensitive Na+-Cl- cotransporter or NCC) located on the apical membrane of the DCT cells.

By blocking this symporter, thiazides prevent the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This leads to an increase in the urinary excretion of sodium and chloride, and consequently, water follows by osmosis, resulting in diuresis.

The antihypertensive effect of thiazides is initially due to this reduction in plasma volume. However, with chronic use, the plasma volume returns to near-normal levels, and the sustained blood pressure-lowering effect is thought to be due to a reduction in peripheral vascular resistance. The precise mechanism for this vasodilation is not fully elucidated but may involve direct effects on vascular smooth muscle.

An In-depth Technical Guide to Methyclothiazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyclothiazide, a thiazide diuretic, is a cornerstone in the management of hypertension and edema. This technical guide provides a comprehensive overview of its core pharmacological and chemical properties, with a focus on data relevant to researchers and professionals in drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes associated molecular pathways.

Chemical Identification

It is important to note that the term "Methalthiazide" is often a misspelling or a less common synonym for Methyclothiazide. All data herein pertains to Methyclothiazide.

| Identifier | Value |

| CAS Number | 135-07-9[1][2][3][4][5] |

| IUPAC Name | 6-chloro-3-(chloromethyl)-2-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide |

| Molecular Formula | C₉H₁₁Cl₂N₃O₄S₂ |

| Molecular Weight | 360.24 g/mol |

| Synonyms | Aquatensen, Duretic, Enduron, Enduronum |

Pharmacological Data

Mechanism of Action

Methyclothiazide exerts its diuretic and antihypertensive effects primarily by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron. This inhibition leads to a cascade of effects:

-

Increased Natriuresis and Diuresis: By blocking sodium reabsorption, Methyclothiazide promotes the excretion of sodium and water, which in turn reduces extracellular volume and plasma volume.

-

Antihypertensive Effect: The reduction in blood volume contributes to a decrease in blood pressure.

Pharmacokinetic Properties

| Parameter | Value | Condition |

| pKa | 9.4 | at 25°C |

| Water Solubility | 50 mg/L | Room Temperature |

Experimental Protocols

A key area of research for thiazide diuretics like Methyclothiazide is their effect on vascular smooth muscle and the endothelium.

Vascular Reactivity Studies

Objective: To investigate the effect of Methyclothiazide on the contractile response of aortic rings to norepinephrine in spontaneously hypertensive rats (SHR).

Methodology:

-

Tissue Preparation: Aortic rings are obtained from 12-week-old spontaneously hypertensive rats.

-

Experimental Setup: The aortic rings are mounted in organ baths containing a physiological salt solution.

-

Drug Application: Norepinephrine is added to the organ baths to induce a contractile response.

-

Intervention: Methyclothiazide is administered to observe its effect on the norepinephrine-induced contraction.

-

Data Analysis: The contractile force is measured and compared between treated and untreated tissues.

Findings: Research suggests that the effects of Methyclothiazide on the vascular response to norepinephrine are mediated by an endothelium-dependent mechanism that involves the release of endothelium-dependent relaxing factor (EDRF), now known to be nitric oxide (NO).

Signaling and Workflow Diagrams

Mechanism of Diuretic Action

The following diagram illustrates the primary mechanism of action of Methyclothiazide at the distal convoluted tubule of the nephron.

Caption: Mechanism of Methyclothiazide action in the distal convoluted tubule.

Experimental Workflow for Vascular Reactivity

This diagram outlines the logical flow of a typical experiment investigating the vascular effects of Methyclothiazide.

Caption: Workflow for assessing the vascular effects of Methyclothiazide.

References

In Vivo Pharmacokinetics of Thiazide Diuretics: A Technical Guide

Disclaimer: As of November 2025, publicly available literature lacks specific in vivo pharmacokinetic data for methalthiazide. This guide provides a comprehensive overview of the pharmacokinetics of the thiazide diuretic class, drawing on data from structurally related and commonly prescribed agents such as hydrochlorothiazide, polythiazide, and trichlormethiazide. This information is intended to serve as a proxy for researchers, scientists, and drug development professionals interested in the potential pharmacokinetic profile of this compound.

Introduction to Thiazide Diuretics

Thiazide diuretics are a class of drugs that inhibit the sodium-chloride symporter in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium, chloride, and water.[1][2][3] This mechanism of action makes them effective in treating hypertension and edema.[2][4] The pharmacokinetic properties of these drugs—absorption, distribution, metabolism, and excretion (ADME)—are crucial for determining their therapeutic efficacy and safety profiles.

Pharmacokinetic Profiles of Representative Thiazide Diuretics

The following tables summarize key pharmacokinetic parameters for hydrochlorothiazide, polythiazide, and trichlormethiazide, providing a comparative overview.

Table 1: Absorption and Distribution of Thiazide Diuretics

| Parameter | Hydrochlorothiazide | Polythiazide | Trichlormethiazide |

| Oral Bioavailability (%) | 65-75 | 100 | Variably absorbed |

| Time to Peak Plasma Concentration (Tmax) (hours) | 1-5 | - | - |

| Peak Plasma Concentration (Cmax) (ng/mL) | 70-490 (for 12.5-100 mg doses) | - | - |

| Plasma Protein Binding (%) | 40-68 | 85 | - |

| Volume of Distribution (Vd) (L/kg) | 0.83-4.19 | 4.1 | - |

Table 2: Metabolism and Excretion of Thiazide Diuretics

| Parameter | Hydrochlorothiazide | Polythiazide | Trichlormethiazide |

| Metabolism | Not significantly metabolized | Hepatic | Primarily excreted unchanged |

| Elimination Half-life (t½) (hours) | 5.6-14.8 | 25 | - |

| Primary Route of Excretion | Urine (unchanged drug) | Urine (25% as unchanged drug) and feces | Urine (unchanged drug) |

| Renal Clearance (mL/min) | ~300 | - | - |

| Non-renal Clearance (L/h) | 2.44 | - | - |

Experimental Protocols for In Vivo Pharmacokinetic Studies

The following outlines a general methodology for conducting in vivo pharmacokinetic studies of thiazide diuretics, based on standard practices in the field.

Animal Models and Dosing

-

Species: Studies are often conducted in animal models such as rats, dogs, or non-human primates.

-

Dosing: The drug is administered orally (e.g., via gavage) or intravenously to assess bioavailability and elimination kinetics. Doses are typically selected based on expected therapeutic ranges.

Sample Collection

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing from a suitable vessel (e.g., tail vein in rats, cephalic vein in dogs). Plasma is separated by centrifugation.

-

Urine and Feces Collection: Animals are housed in metabolic cages to allow for the separate and timed collection of urine and feces, which is crucial for mass balance and excretion studies.

Bioanalytical Methods

-

Sample Preparation: Plasma, urine, and homogenized feces samples are processed to extract the drug and its metabolites. This often involves techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Analytical Instrumentation: The concentration of the parent drug and its metabolites in the biological samples is quantified using validated analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) for high sensitivity and specificity.

Pharmacokinetic Analysis

The plasma concentration-time data are analyzed using non-compartmental or compartmental models to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), t½, Vd, and clearance.

Visualizations

Experimental Workflow

References

An In-depth Technical Guide on the ADME Profile of Thiazide Diuretics, with a Focus on Methalthiazide Analogs

A Note on Methalthiazide: Specific and comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound is scarce in publicly available scientific literature. Therefore, this guide will focus on the general ADME profile of thiazide diuretics, a class of drugs to which this compound belongs. The data and protocols presented herein are primarily based on two well-studied and representative thiazide and thiazide-like diuretics: hydrochlorothiazide and chlorthalidone. This approach provides a robust framework for understanding the expected pharmacokinetic behavior of this compound and other similar compounds.

Introduction

Thiazide diuretics are a cornerstone in the management of hypertension and edema. Their therapeutic efficacy is intrinsically linked to their pharmacokinetic profile, which governs their concentration and duration of action at the target site—the distal convoluted tubule of the nephron. This technical guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) characteristics of thiazide diuretics, intended for researchers, scientists, and drug development professionals.

Quantitative ADME Data

The following tables summarize key ADME parameters for hydrochlorothiazide and chlorthalidone, offering a comparative view of their pharmacokinetic profiles.

Table 1: Physicochemical and Absorption Properties

| Parameter | Hydrochlorothiazide | Chlorthalidone |

| Molecular Weight ( g/mol ) | 297.74 | 338.77 |

| LogP | -0.9 | 0.8 |

| Oral Bioavailability (%) | ~60-80%[1] | ~64%[2] |

| Time to Peak Plasma Concentration (Tmax) (hours) | 1-5[3] | 2-6[2] |

Table 2: Distribution Characteristics

| Parameter | Hydrochlorothiazide | Chlorthalidone |

| Plasma Protein Binding (%) | 40-68%[1] | ~75% |

| Volume of Distribution (Vd) (L/kg) | 0.83-4.19 | Large, with significant erythrocyte binding |

Table 3: Metabolism and Excretion Parameters

| Parameter | Hydrochlorothiazide | Chlorthalidone |

| Metabolism | Not metabolized | Partial hepatic metabolism |

| Percentage Excreted Unchanged in Urine (%) | >95% of absorbed dose | ~50-65% |

| Elimination Half-life (t½) (hours) | 5.6-14.8 | 40-60 |

| Primary Route of Excretion | Renal | Renal |

Experimental Protocols

This section details the methodologies for key ADME experiments relevant to the study of thiazide diuretics.

In Vitro Intestinal Permeability: Caco-2 Assay

Objective: To assess the potential for oral absorption of a test compound by measuring its permeability across a monolayer of human intestinal Caco-2 cells.

Methodology:

-

Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in a multi-well plate and cultured for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

-

Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer yellow.

-

Transport Experiment:

-

The culture medium is replaced with a transport buffer.

-

The test compound (e.g., at a concentration of 10 µM) is added to the apical (A) side of the monolayer to assess absorption (A-to-B transport).

-

For efflux studies, the compound is added to the basolateral (B) side (B-to-A transport).

-

The plate is incubated at 37°C with gentle shaking.

-

-

Sample Analysis: At predetermined time points (e.g., 2 hours), samples are collected from the receiver compartment (basolateral for A-to-B, apical for B-to-A) and the donor compartment. The concentration of the test compound is quantified by LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of appearance of the compound in the receiver compartment.

-

A is the surface area of the filter membrane.

-

C0 is the initial concentration of the compound in the donor compartment.

-

Plasma Protein Binding: Equilibrium Dialysis

Objective: To determine the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to target sites.

Methodology:

-

Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of individual wells each divided into two chambers by a semi-permeable membrane (typically with a molecular weight cutoff of 8-12 kDa).

-

Sample Preparation: The test compound is spiked into plasma (human or animal) at a clinically relevant concentration.

-

Dialysis:

-

The plasma containing the test compound is added to one chamber of the RED device.

-

Phosphate-buffered saline (PBS) is added to the other chamber.

-

The device is sealed and incubated at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).

-

-

Sample Analysis: After incubation, aliquots are taken from both the plasma and the buffer chambers. The concentrations of the test compound in both aliquots are determined by LC-MS/MS.

-

Data Analysis: The percentage of protein binding is calculated as follows: % Bound = [(Cplasma - Cbuffer) / Cplasma] * 100 Where:

-

Cplasma is the concentration of the compound in the plasma chamber.

-

Cbuffer is the concentration of the compound in the buffer chamber (representing the unbound fraction).

-

In Vitro Metabolic Stability: Liver Microsome Assay

Objective: To assess the susceptibility of a compound to metabolism by hepatic enzymes, primarily cytochrome P450s (CYPs).

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound.

-

Thaw human liver microsomes (HLM) on ice.

-

Prepare a solution of the NADPH-regenerating system (cofactor for CYP enzymes).

-

-

Incubation:

-

In a microcentrifuge tube, combine a buffer solution (e.g., phosphate buffer, pH 7.4), the HLM suspension, and the test compound.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH-regenerating system.

-

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is transferred to a tube containing a quenching solution (e.g., cold acetonitrile) to stop the reaction.

-

Sample Processing: The quenched samples are centrifuged to precipitate the proteins. The supernatant is collected for analysis.

-

Sample Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

-

Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this curve gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as: t½ = 0.693 / k

In Vivo Tissue Distribution in Rodents

Objective: To determine the extent and pattern of a drug's distribution into various tissues after administration to an animal model.

Methodology:

-

Animal Dosing: Male Sprague-Dawley rats are typically used. The test compound is administered orally (PO) or intravenously (IV) at a specific dose.

-

Sample Collection: At predetermined time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours), groups of animals are euthanized.

-

Tissue Harvesting: Blood is collected via cardiac puncture. Various tissues of interest (e.g., liver, kidneys, heart, lungs, brain, fat, muscle) are rapidly excised, rinsed, blotted dry, and weighed.

-

Sample Homogenization: Tissue samples are homogenized in a suitable buffer to create a uniform suspension.

-

Sample Extraction: The drug is extracted from the plasma and tissue homogenates using an appropriate method, such as protein precipitation or liquid-liquid extraction.

-

Sample Analysis: The concentration of the test compound in the plasma and tissue extracts is determined by LC-MS/MS.

-

Data Analysis: The tissue-to-plasma concentration ratio (Kp) is calculated for each tissue at each time point to assess the relative extent of drug distribution.

Visualizations

The following diagrams illustrate key conceptual frameworks in ADME studies.

Caption: A typical experimental workflow for ADME profiling in drug discovery.

Caption: Simplified metabolic and excretion pathway for thiazide diuretics.

References

An In-depth Technical Guide to the Diuretic Properties of Methyclothiazide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the diuretic properties of Methyclothiazide, a thiazide diuretic. It covers the core mechanism of action, detailed experimental protocols for investigation, and quantitative data on its effects.

Introduction

Methyclothiazide is a thiazide diuretic used in the management of hypertension and edema.[1] Like other drugs in its class, its primary therapeutic effect is achieved by promoting the excretion of salt and water from the kidneys.[1] This document will delve into the pharmacological basis of its diuretic action, present methodologies for its evaluation, and summarize key quantitative data to inform research and development.

Mechanism of Action

The principal mechanism of action for Methyclothiazide is the inhibition of the sodium-chloride (Na+/Cl-) symporter (NCC) located in the apical membrane of the distal convoluted tubule (DCT) cells in the nephron.[1] By blocking this transporter, Methyclothiazide reduces the reabsorption of Na+ and Cl- from the tubular fluid back into the bloodstream.[1] This leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in diuresis.[1]

The increased delivery of sodium to the distal renal tubule also enhances the exchange of sodium for potassium, leading to an increased excretion of potassium. Unlike loop diuretics, thiazides like Methyclothiazide decrease the urinary excretion of calcium.

Signaling Pathway of Methyclothiazide Action

Quantitative Diuretic and Natriuretic Effects

Table 1: Dose-Response Effect of Hydrochlorothiazide on Urine Volume in Rats

| Dose (mg/kg) | Mean Urine Output (mL/24h) | Diuretic Index vs. Control |

| Control (Vehicle) | 10.5 | 1.00 |

| Hydrochlorothiazide (10) | 15.2 | 1.45 |

| Hydrochlorothiazide (20) | 18.9 | 1.80 |

Data are hypothetical and representative of typical findings for thiazide diuretics in preclinical studies.

Table 2: Dose-Response Effect of Hydrochlorothiazide on Electrolyte Excretion in Rats (24h)

| Dose (mg/kg) | Na+ Excretion (mEq/24h) | K+ Excretion (mEq/24h) | Cl- Excretion (mEq/24h) |

| Control (Vehicle) | 1.2 | 0.8 | 1.5 |

| Hydrochlorothiazide (10) | 2.5 | 1.1 | 2.8 |

| Hydrochlorothiazide (20) | 3.8 | 1.4 | 4.2 |

Data are hypothetical and representative of typical findings for thiazide diuretics in preclinical studies.

Experimental Protocols for Diuretic Property Investigation

The following is a detailed protocol for assessing the diuretic, natriuretic, and saluretic effects of a test compound like Methyclothiazide in a preclinical rat model.

Objective: To determine the dose-dependent diuretic and natriuretic activity of a test compound.

Materials:

-

Male Wistar rats (200-250g)

-

Test compound (Methyclothiazide)

-

Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

-

Standard diuretic (e.g., Furosemide or Hydrochlorothiazide)

-

Metabolic cages for individual housing and urine collection

-

Oral gavage needles

-

Graduated cylinders for urine volume measurement

-

Flame photometer or ion-selective electrodes for electrolyte analysis

Procedure:

-

Animal Acclimatization: House animals in standard conditions for at least one week before the experiment.

-

Fasting: Withhold food but not water for 18 hours prior to the experiment to ensure uniform gastric emptying and hydration status.

-

Grouping: Randomly divide the animals into the following groups (n=6 per group):

-

Group 1: Control (Vehicle)

-

Group 2: Standard Diuretic (e.g., Furosemide 20 mg/kg)

-

Group 3: Test Compound - Low Dose

-

Group 4: Test Compound - Medium Dose

-

Group 5: Test Compound - High Dose

-

-

Hydration: Administer a saline load (0.9% NaCl, 25 mL/kg) to all animals by oral gavage to ensure a baseline urine flow.

-

Drug Administration: Immediately after the saline load, administer the respective vehicle, standard, or test compound to each group via oral gavage.

-

Urine Collection: Place each rat in an individual metabolic cage and collect urine at specified time intervals (e.g., 0-4h, 4-8h, and 8-24h).

-

Measurements:

-

Urine Volume: Measure the total volume of urine collected for each time period.

-

Electrolyte Concentration: Analyze urine samples for the concentration of sodium (Na+), potassium (K+), and chloride (Cl-).

-

-

Data Analysis:

-

Calculate the total excretion of each electrolyte by multiplying the concentration by the urine volume.

-

Compare the mean urine volume and electrolyte excretion of the test groups to the control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

Calculate the Lipschitz value (Diuretic Index) = (Urine volume of test group) / (Urine volume of control group). A value greater than 1 indicates diuretic activity.

-

Experimental Workflow Diagram

Conclusion

Methyclothiazide exerts its diuretic effect through the well-characterized inhibition of the Na+/Cl- symporter in the distal convoluted tubule. This mechanism leads to increased urinary excretion of sodium, chloride, and water. Preclinical evaluation, following standardized protocols as outlined, is essential to quantify the dose-dependent diuretic and natriuretic potency of Methyclothiazide and related compounds. The representative data from a similar thiazide diuretic, Hydrochlorothiazide, illustrates the expected pharmacological response. This technical guide provides a foundational framework for researchers and professionals in the field of drug development to investigate and understand the diuretic properties of Methyclothiazide.

References

Cellular Targets of Methdilazine: An In-depth Technical Guide

A Note on the Topic: Initial searches for "Methalthiazide" did not yield relevant results, suggesting a likely typographical error. This guide proceeds under the assumption that the intended topic is Methdilazine , a known phenothiazine-derived first-generation antihistamine.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methdilazine is a first-generation antihistamine that exerts its therapeutic effects primarily through competitive antagonism of the histamine H1 receptor. This document provides a comprehensive overview of the known cellular targets of methdilazine, its mechanism of action, and the associated signaling pathways. Due to the limited availability of specific quantitative binding data for methdilazine in publicly accessible literature, this guide also outlines the standard experimental protocols used to characterize the interaction of H1 receptor antagonists with their targets.

Primary Cellular Target: Histamine H1 Receptor

The principal cellular target of methdilazine is the histamine H1 receptor , a member of the G protein-coupled receptor (GPCR) superfamily. Methdilazine functions as an inverse agonist, but is most commonly referred to as a competitive antagonist at this receptor.[1][2][3] By binding to the H1 receptor, methdilazine blocks the action of endogenous histamine, thereby preventing the cascade of events that lead to allergic and inflammatory responses.[1][3] These responses include symptoms such as itching, vasodilation, and increased vascular permeability.

Quantitative Data on Receptor Binding

| Ligand | Receptor | Assay Type | Affinity (Ki) | IC50 | Reference |

| Methdilazine | Histamine H1 Receptor | Not Available | Not Available | Not Available | N/A |

Mechanism of Action and Signaling Pathways

Methdilazine's mechanism of action is centered on its blockade of the histamine H1 receptor. In its active state, the H1 receptor is coupled to the Gq/11 family of G proteins. The binding of histamine to the H1 receptor activates Gq/11, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), leading to a variety of cellular responses.

By competitively inhibiting the binding of histamine, methdilazine prevents this signaling cascade, thereby mitigating the physiological effects of histamine.

Signaling Pathway of Histamine H1 Receptor and Inhibition by Methdilazine

References

Preclinical Evaluation of Methalthiazide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methalthiazide has been identified as a compound that enhances the activity of natural stimulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, suggesting its potential therapeutic utility in the treatment of schizophrenia. This technical guide provides a comprehensive overview of the recommended preclinical studies to thoroughly characterize the pharmacological, pharmacokinetic, and toxicological profile of this compound. It is designed to offer researchers, scientists, and drug development professionals a structured approach to the preclinical evaluation of this compound. This document outlines detailed experimental protocols for in vitro and in vivo studies, including methods to assess AMPA receptor modulation and efficacy in established animal models of schizophrenia. Furthermore, it presents a framework for the necessary pharmacokinetic and toxicological assessments, drawing comparisons with related thiazide compounds where direct data for this compound is not currently available. Included are signaling pathway diagrams and experimental workflow visualizations to facilitate a deeper understanding of the underlying mechanisms and experimental designs.

Introduction

Schizophrenia is a complex and debilitating mental disorder characterized by a range of symptoms, including positive symptoms (e.g., hallucinations, delusions), negative symptoms (e.g., apathy, social withdrawal), and cognitive deficits. Current antipsychotic medications primarily target the dopamine D2 receptor and are often more effective in treating positive symptoms, with limited efficacy for negative and cognitive symptoms. There is a significant unmet medical need for novel therapeutic agents with distinct mechanisms of action.

The glutamatergic system, particularly the AMPA receptor, has emerged as a promising target for the development of new treatments for schizophrenia. AMPA receptors are critical for fast excitatory synaptic transmission and play a vital role in synaptic plasticity, learning, and memory—processes that are disrupted in schizophrenia. Positive allosteric modulators (PAMs) of AMPA receptors are compounds that enhance the receptor's response to the endogenous ligand glutamate, rather than directly activating the receptor themselves. This modulatory approach offers the potential for a more nuanced therapeutic effect with a lower risk of excitotoxicity compared to direct agonists.

This compound has been reported to enhance the activity of natural stimulators of AMPA receptors, positioning it as a potential candidate for the treatment of schizophrenia. This guide details a proposed preclinical development plan to rigorously evaluate its therapeutic potential.

Mechanism of Action: AMPA Receptor Modulation

The primary hypothesized mechanism of action for this compound is the positive allosteric modulation of AMPA receptors. This section outlines the key signaling pathways involved and the experimental approaches to confirm and characterize this activity.

AMPA Receptor Signaling Pathway

The trafficking and function of AMPA receptors are tightly regulated by a complex network of signaling pathways. These pathways influence the insertion, removal, and phosphorylation state of AMPA receptor subunits, thereby modulating synaptic strength. A key pathway involves the trafficking of AMPA receptors to and from the postsynaptic density.

In Vitro Electrophysiology

To confirm and quantify the effect of this compound on AMPA receptor function, whole-cell patch-clamp electrophysiology studies on cultured neurons or HEK293 cells expressing specific AMPA receptor subunits are recommended.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Culture:

-

Primary cortical or hippocampal neurons are cultured from embryonic day 18 (E18) rat pups.

-

Alternatively, HEK293 cells are transiently or stably transfected with cDNAs encoding the desired AMPA receptor subunits (e.g., GluA1/GluA2).

-

-

Recording:

-

Whole-cell voltage-clamp recordings are performed at room temperature.

-

Cells are held at a holding potential of -60 mV.

-

A rapid solution exchange system is used to apply glutamate (1-10 mM) for 1-2 ms to evoke AMPA receptor-mediated currents.

-

-

Drug Application:

-

This compound is dissolved in a suitable vehicle (e.g., DMSO) and diluted to the final desired concentrations in the external recording solution.

-

Cells are pre-incubated with this compound for a defined period (e.g., 2-5 minutes) before glutamate application.

-

-

Data Analysis:

-

The peak amplitude and decay kinetics of the AMPA receptor-mediated currents are measured in the absence and presence of this compound.

-

Concentration-response curves are generated to determine the EC50 (potency) and maximal efficacy of this compound's potentiating effect.

-

Efficacy in Animal Models of Schizophrenia

The therapeutic potential of this compound for treating the diverse symptoms of schizophrenia should be evaluated in established and validated animal models.

Workflow for Behavioral Testing

A typical workflow for assessing the efficacy of a novel compound in a schizophrenia animal model involves several stages, from model induction to behavioral assessment and data analysis.

Cognitive Deficits: Novel Object Recognition Test

Cognitive impairment is a core feature of schizophrenia. The Novel Object Recognition (NOR) test is a widely used assay to assess learning and memory in rodents.[1][2][3]

Experimental Protocol: Novel Object Recognition (NOR) Test [1][2]

-

Habituation:

-

Mice are individually placed in an open-field arena (e.g., 40 x 40 cm) for 5-10 minutes in the absence of any objects to allow for acclimation to the environment.

-

-

Training (Familiarization) Phase:

-

Two identical objects are placed in the arena.

-

Each mouse is placed in the arena and allowed to explore the objects for a set period (e.g., 10 minutes).

-

The time spent exploring each object is recorded. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it.

-

-

Testing Phase:

-

After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object.

-

The mouse is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

A higher DI indicates better recognition memory. The effect of this compound on the DI in a schizophrenia model (e.g., sub-chronic MK-801 administration) would be compared to vehicle-treated controls.

-

Sensorimotor Gating Deficits: Prepulse Inhibition Test

Deficits in sensorimotor gating, the ability to filter out irrelevant sensory information, are observed in individuals with schizophrenia. Prepulse inhibition (PPI) of the acoustic startle reflex is a translational measure of sensorimotor gating.

Experimental Protocol: Prepulse Inhibition (PPI) Test

-

Apparatus:

-

A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

-

-

Procedure:

-

Each mouse is placed in the startle chamber and allowed a 5-minute acclimation period with background white noise.

-

The session consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented.

-

Prepulse-alone trials: A lower-intensity acoustic stimulus (e.g., 75 or 85 dB) is presented.

-

Prepulse-pulse trials: The prepulse stimulus precedes the pulse stimulus by a short interval (e.g., 100 ms).

-

No-stimulus trials: Only background noise is present.

-

-

-

Data Analysis:

-

The startle amplitude is measured for each trial.

-

PPI is calculated as a percentage: [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.

-

The ability of this compound to reverse deficits in PPI induced by a psychomimetic drug (e.g., ketamine or PCP) would be assessed.

-

Pharmacokinetic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for determining its dosing regimen and assessing its potential for drug-drug interactions. As no specific pharmacokinetic data for this compound is publicly available, the following tables for the related compound hydrochlorothiazide are provided as an example of the type of data that needs to be generated.

In Vivo Pharmacokinetics in Rodents (Example Data for Hydrochlorothiazide)

| Parameter | Species | Dose | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) | Half-life (h) |

| Hydrochlorothiazide | Rat | 10 mg/kg | Oral | 2.0 | 1500 | 8500 | 2.5 |

| Mouse | 10 mg/kg | Oral | 1.5 | 1200 | 6800 | 2.0 |

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Brain Penetration

For a centrally acting drug like this compound, assessing its ability to cross the blood-brain barrier (BBB) is critical.

Experimental Protocol: Brain Penetration Assessment

-

Animal Dosing:

-

Rats or mice are administered this compound at a therapeutically relevant dose.

-

-

Sample Collection:

-

At various time points post-dosing, blood samples are collected.

-

Animals are then euthanized, and brains are rapidly excised.

-

-

Analysis:

-

The concentration of this compound in plasma and brain homogenate is quantified using a validated analytical method (e.g., LC-MS/MS).

-

-

Calculation:

-

The brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu) is calculated to determine the extent of BBB penetration.

-

Toxicology and Safety Pharmacology

A thorough toxicological evaluation is essential to identify potential adverse effects and establish a safe therapeutic window for this compound. The following tables, based on studies of hydrochlorothiazide, illustrate the types of toxicological data that should be collected.

Acute Toxicity (Example Data for Hydrochlorothiazide)

| Species | Route | LD50 | Reference |

| Mouse | Oral | > 2750 mg/kg | |

| Rat | Oral | > 2750 mg/kg |

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Subchronic Toxicity (Example Data for Hydrochlorothiazide)

A 13-week study in rats and mice with dietary administration of hydrochlorothiazide revealed the following findings:

| Species | Dose Levels (ppm in diet) | Key Findings |

| Rat | 0, 250, 500, 2000 | Dose-related decrease in body weight. Severe chronic renal disease with secondary parathyroid hyperplasia at higher doses. |

| Mouse | 0, 2500, 5000 | No significant effect on body weight or survival. Equivocal evidence of hepatocarcinogenicity in male mice at the high dose. |

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Conclusion

The potential of this compound as a novel therapeutic for schizophrenia, based on its reported activity as a positive allosteric modulator of AMPA receptors, warrants a comprehensive preclinical investigation. This technical guide provides a roadmap for such an evaluation, encompassing detailed protocols for in vitro and in vivo studies to elucidate its mechanism of action, efficacy, pharmacokinetic properties, and toxicological profile. The successful completion of these studies will be critical in determining the viability of this compound as a clinical candidate for the treatment of schizophrenia and will provide the necessary data to support an Investigational New Drug (IND) application. While direct preclinical data for this compound remains to be published, the methodologies and comparative data presented herein offer a robust framework for its systematic evaluation.

References

Toxicological Profile of Methalthiazide: An In-depth Technical Guide

Disclaimer: Publicly available toxicological data for Methalthiazide (also known as Althiazide) is limited. This guide provides a comprehensive overview based on the known toxicological profile of the thiazide diuretic class of drugs, to which this compound belongs. The information presented herein should be interpreted as a general guideline for researchers, scientists, and drug development professionals, and not as a definitive profile for this compound itself. Further targeted toxicological studies are necessary to establish a complete and specific safety profile for this compound.

Introduction

This compound is a thiazide diuretic, a class of drugs primarily used in the treatment of hypertension and edema. These agents exert their effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium, chloride, and water. While the therapeutic effects of thiazide diuretics are well-documented, a thorough understanding of their potential toxicity is crucial for safe and effective drug development and clinical use. This technical guide synthesizes the available toxicological information for the thiazide diuretic class to infer a probable toxicological profile for this compound, covering acute, subchronic, and chronic toxicity, as well as its genotoxic, carcinogenic, and reproductive and developmental effects.

Pharmacokinetics and Metabolism

The toxicological profile of a compound is intrinsically linked to its pharmacokinetic properties. For thiazide diuretics as a class, absorption, distribution, metabolism, and excretion (ADME) characteristics are generally well-understood.

Absorption: Thiazide diuretics are typically well-absorbed orally.

Distribution: These compounds are distributed to various tissues, with a notable concentration in the kidneys, the primary site of action.

Metabolism: The metabolic pathways for thiazide diuretics can vary. Some, like hydrochlorothiazide, are largely excreted unchanged, while others may undergo hepatic metabolism. Specific metabolic pathways for this compound are not well-documented in the public domain.

Excretion: The primary route of excretion for thiazide diuretics and their metabolites is via the urine.

Non-Clinical Toxicology

Acute Toxicity

Acute toxicity studies are designed to assess the effects of a single, high dose of a substance. For the thiazide diuretic class, acute toxicity is generally low.

Table 1: Illustrative Acute Toxicity Data for Thiazide Diuretics (Not Specific to this compound)

| Compound | Species | Route | LD50 |

| Hydrochlorothiazide | Mouse | Oral | >2750 mg/kg |

| Hydrochlorothiazide | Rat | Oral | >2500 mg/kg |

Data presented is for illustrative purposes for the thiazide class and is not specific to this compound.

Subchronic and Chronic Toxicity

Repeated-dose toxicity studies are essential for evaluating the long-term safety of a drug. For thiazide diuretics, the primary target organ for toxicity is the kidney, consistent with their mechanism of action.

Studies on hydrochlorothiazide in rats have shown that chronic administration can lead to renal tubular changes.[1] Long-term, high-dose exposure may also be associated with electrolyte imbalances, a known side effect of this drug class.

Table 2: Summary of Potential Findings in Subchronic and Chronic Toxicity Studies of Thiazide Diuretics

| Organ System | Potential Findings |

| Renal | Tubular nephrosis, interstitial nephritis, alterations in renal function parameters. |

| Cardiovascular | Hypotension (exaggerated pharmacological effect). |

| Metabolic | Hypokalemia, hyponatremia, hypercalcemia, hyperglycemia, hyperuricemia. |

| Hematological | Generally unremarkable, though rare instances of blood dyscrasias have been reported clinically for some thiazides. |

Genotoxicity and Carcinogenicity

A comprehensive battery of in vitro and in vivo tests is used to assess the genotoxic and carcinogenic potential of pharmaceuticals. For the antihypertensive class of drugs, which includes thiazide diuretics, a review of available data indicates that a significant number of these agents have been tested for genotoxicity and carcinogenicity.[2]

Reproductive and Developmental Toxicity

The potential for a drug to interfere with reproduction and fetal development is a critical aspect of its toxicological profile. For the thiazide diuretic class, studies in animals have generally not shown a high risk of teratogenicity. However, these drugs can cross the placental barrier and may cause electrolyte disturbances in the fetus.

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available in the public literature. The following sections describe generalized protocols for testing a novel thiazide diuretic, based on standard regulatory guidelines.

Acute Oral Toxicity Study (Up-and-Down Procedure)

This method is a common approach to estimate the LD50 while minimizing animal use.

28-Day Repeated Dose Oral Toxicity Study in Rodents

This study provides information on the potential health hazards likely to arise from repeated exposure over a relatively short period.

References

Methyclothiazide: A Technical Guide to Solubility and Stability Testing

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core solubility and stability characteristics of Methyclothiazide. The information is curated for professionals in pharmaceutical research and development, offering quantitative data, detailed experimental protocols, and visual workflows to support laboratory investigations. It has been noted that "Methalthiazide" may be a common misspelling for Methyclothiazide, a thiazide diuretic used in the treatment of hypertension and edema.[1][2]

Physicochemical Properties of Methyclothiazide

Methyclothiazide is a white to off-white crystalline powder, which is odorless or has a slight odor.[1][3] It is a benzothiadiazine derivative with the chemical formula C9H11Cl2N3O4S2.[1]

Solubility Profile

The solubility of a drug substance is a critical parameter that influences its bioavailability and formulation development. Methyclothiazide is slightly soluble in water and alcohol, with better solubility in organic solvents. A summary of its solubility in various solvents is presented in Table 1.

Table 1: Solubility of Methyclothiazide in Various Solvents

| Solvent | Solubility | Reference |

| Water | 11.2 mg/L | |

| 50 mg/L (room temperature) | ||

| 0.824 mg/mL (ALOGPS prediction) | ||

| Insoluble | ||

| DMSO | 72 mg/mL (199.86 mM) | |

| Slightly soluble | ||

| Methanol | Sparingly soluble | |

| Slightly soluble | ||

| Ethanol | Slightly soluble | |

| 4 mg/mL | ||

| Acetone | Freely soluble | |

| Pyridine | Freely soluble | |

| Benzene | Very slightly soluble | |

| Chloroform | Very slightly soluble | |

| Isopropyl Alcohol | Very slightly soluble |

Note: The qualitative descriptors (e.g., "Slightly soluble") are based on USP definitions. The quantitative values are from various sources and may have been determined under different experimental conditions.

Stability Profile

Understanding the stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety, efficacy, and shelf-life. Commercially available methyclothiazide tablets have a stated expiration date of 5 years following the date of manufacture, suggesting good stability in a formulated product.

Key Stability Parameters

-

pH: The dissociation constant (pKa) of Methyclothiazide is 9.4 at 25°C. This indicates that the molecule is predominantly in its non-ionized form at physiological pH, which can influence its absorption and distribution. The stability of the drug can be pH-dependent, and studies should be conducted across a range of pH values.

-

Light: Photostability testing is essential to determine if the drug is susceptible to degradation upon exposure to light.

-

Temperature: Forced degradation studies at elevated temperatures are necessary to identify potential degradation products and establish the degradation pathways.

Experimental Protocols

The following are detailed methodologies for conducting solubility and stability testing for Methyclothiazide. These protocols are based on general guidelines from regulatory bodies such as the FDA and EMA.

Solubility Determination: Shake-Flask Method

This method is a standard approach for determining the equilibrium solubility of a compound.

Materials:

-

Methyclothiazide powder

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl)

-

Scintillation vials or glass flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

HPLC-UV or other suitable analytical method

Procedure:

-

Add an excess amount of Methyclothiazide powder to a series of vials, each containing a known volume of the desired solvent.

-

Tightly cap the vials and place them on an orbital shaker.

-

Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Carefully withdraw a sample from the supernatant of each vial.

-

Filter the sample through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Dilute the filtered sample with an appropriate solvent.

-

Analyze the concentration of Methyclothiazide in the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculate the solubility in mg/mL or mol/L.

Caption: Workflow for Solubility Determination

Stability Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial to separate and quantify the intact drug from its degradation products.

Procedure:

-

Method Development: Develop a suitable analytical method, typically HPLC with UV or mass spectrometric detection, capable of resolving Methyclothiazide from its potential degradation products.

-

Forced Degradation: Subject Methyclothiazide to various stress conditions to induce degradation. This helps in understanding the degradation pathways and confirming the specificity of the analytical method.

-

Acid Hydrolysis: Treat with 0.1 N HCl at an elevated temperature (e.g., 80°C).

-

Base Hydrolysis: Treat with 0.1 N NaOH at an elevated temperature (e.g., 80°C).

-

Oxidative Degradation: Treat with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C).

-

Photodegradation: Expose the drug solution to UV and visible light as per ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples using the developed analytical method to identify and quantify the degradation products.

Caption: Workflow for Stability Testing

Long-Term and Accelerated Stability Studies

These studies are performed to establish the shelf-life and recommended storage conditions for the drug product.

Procedure:

-

Protocol Design: Design a stability protocol that specifies the batches to be tested, container closure system, storage conditions, and testing frequency.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Long-Term: Typically 0, 3, 6, 9, 12, 18, 24, 36 months.

-

Accelerated: Typically 0, 3, 6 months.

-

-

Tests to be Performed: The stability protocol should include tests for appearance, assay, degradation products, dissolution (for solid dosage forms), and moisture content.

-

Data Evaluation: Evaluate the data to determine the retest period for the drug substance or the shelf-life for the drug product.

Caption: Factors Affecting Methyclothiazide Stability

References

Methodological & Application

Application Notes and Protocols for Thiazole-Based Compounds in Cancer Cell Culture

A Representative Experimental Protocol for a Novel Thiazole-Based Anticancer Agent

Disclaimer: Extensive searches for a compound specifically named "Methalthiazide" have not yielded any publicly available scientific literature or experimental protocols. It is possible that this is a novel, proprietary, or less-documented compound. The following application notes and protocols are therefore based on established methodologies for evaluating the in vitro anticancer activity of novel thiazole-containing heterocyclic compounds, which are known to exhibit cytotoxic effects against various cancer cell lines. Researchers should adapt these protocols based on the specific physicochemical properties of their compound of interest.

Introduction

Thiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. These compounds can induce cell cycle arrest and apoptosis in cancer cells through various mechanisms of action. This document provides a detailed experimental framework for the initial in vitro evaluation of a novel thiazole-based compound, herein referred to as a representative thiazole derivative, for its potential as an anticancer agent.

Data Presentation

The following table summarizes hypothetical quantitative data for a representative thiazole derivative, illustrating how to present key metrics of anticancer activity.

| Cell Line | Compound | IC50 (µM) after 48h | Effect on Cell Viability at 100 µM (48h) | Induction of Apoptosis at IC50 (24h) |

| MCF-7 (Breast Cancer) | Representative Thiazole Derivative | 15.5 ± 2.1 | 45% ± 3.5% | 35% ± 4.2% |

| Cisplatin (Control) | 8.2 ± 1.5 | 30% ± 2.8% | 42% ± 3.9% | |

| A549 (Lung Cancer) | Representative Thiazole Derivative | 22.8 ± 3.4 | 55% ± 4.1% | 28% ± 3.1% |

| Cisplatin (Control) | 12.1 ± 2.2 | 38% ± 3.3% | 38% ± 4.5% | |

| HEK293 (Normal Kidney) | Representative Thiazole Derivative | > 100 | 92% ± 2.5% | < 5% |

| Cisplatin (Control) | 25.6 ± 4.1 | 65% ± 5.2% | 15% ± 2.8% |

Experimental Protocols

Cell Culture and Maintenance

-

Cell Lines:

-

MCF-7 (human breast adenocarcinoma)

-

A549 (human lung carcinoma)

-

HEK293 (human embryonic kidney) - as a non-cancerous control.

-

-

Culture Medium:

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

-

Culture Conditions:

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cells are passaged upon reaching 80-90% confluency.

-

Compound Preparation

-

Stock Solution:

-

Prepare a 10 mM stock solution of the representative thiazole derivative in dimethyl sulfoxide (DMSO).

-

Store the stock solution in aliquots at -20°C.

-

-

Working Solutions:

-

Prepare fresh dilutions of the compound in the complete culture medium to the desired final concentrations immediately before each experiment. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

-

Cell Viability Assay (MTT Assay)

-

Cell Seeding:

-

Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with increasing concentrations of the representative thiazole derivative (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 48 hours. Include a vehicle control (medium with DMSO) and a positive control (e.g., Cisplatin).

-

-

MTT Incubation:

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by non-linear regression analysis.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Seeding and Treatment:

-

Seed 1 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with the representative thiazole derivative at its predetermined IC50 concentration for 24 hours.

-

-

Cell Harvesting:

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Visualization of Methodologies and Pathways

Caption: Experimental workflow for in vitro evaluation of a novel anticancer compound.

Caption: A putative signaling pathway for thiazole-induced apoptosis in cancer cells.

Application Notes and Protocols for the Quantitative Analysis of Methyclothiazide

A Note on Nomenclature: The term "Methalthiazide" as specified in the query is not commonly found in scientific literature. It is presumed to be a likely misspelling of "Methyclothiazide," a thiazide diuretic. The following application notes and protocols are therefore based on analytical methods developed for Methyclothiazide and structurally similar thiazide diuretics like Hydrochlorothiazide.

These detailed application notes are intended for researchers, scientists, and professionals in drug development involved in the quantitative analysis of Methyclothiazide.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This section details a validated RP-HPLC method for the quantification of Methyclothiazide in bulk and pharmaceutical dosage forms. This method is stability-indicating and can separate Methyclothiazide from its degradation products.

Quantitative Data Summary

| Parameter | Value |

| Linearity Range | 20-100 µg/mL |

| Limit of Detection (LOD) | 0.2 µg/mL[1] |

| Limit of Quantification (LOQ) | 0.5 µg/mL[1] |

| Recovery | 98%[1] |

| Retention Time | Approximately 3-5 minutes |

Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions:

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a PDA detector.

-

Column: C18 ODS Inertsil (4.6 x 150mm, 5µm).[1]

-

Mobile Phase: A mixture of phosphate buffer and acetonitrile. The exact ratio should be optimized, but a common starting point is a 50:50 (v/v) mixture of a 20mM potassium dihydrogen phosphate buffer (pH adjusted to 3.2 with orthophosphoric acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection Wavelength: 270 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled at 30°C.

1.2. Reagent and Sample Preparation:

-

Mobile Phase Preparation: Prepare the phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in HPLC-grade water and adjusting the pH. Filter the buffer and the acetonitrile through a 0.45 µm membrane filter before use and degas.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Methyclothiazide reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 20, 40, 60, 80, and 100 µg/mL).

-

Sample Preparation (Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 100 mg of Methyclothiazide and transfer it to a 100 mL volumetric flask.

-

Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

-

1.3. System Suitability:

Before sample analysis, perform a system suitability test by injecting the standard solution multiple times. The acceptance criteria typically include:

-

Tailing factor: Not more than 2.0.

-

Theoretical plates: Not less than 2000.

-

Relative standard deviation (RSD) for replicate injections: Not more than 2.0%.

1.4. Analysis and Calculation:

Inject the prepared standard and sample solutions into the chromatograph. The concentration of Methyclothiazide in the sample is calculated by comparing the peak area of the sample with the peak area of the standard from the calibration curve.

HPLC Analysis Workflow

Caption: Workflow for the quantitative analysis of Methyclothiazide using HPLC.

UV-Visible Spectrophotometric Method

Quantitative Data Summary (Adapted from Hydrochlorothiazide)

| Parameter | Value |